3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

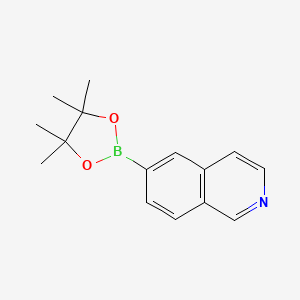

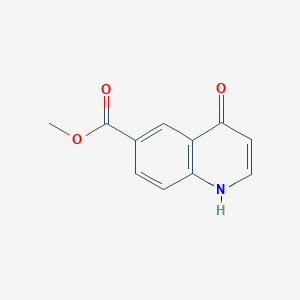

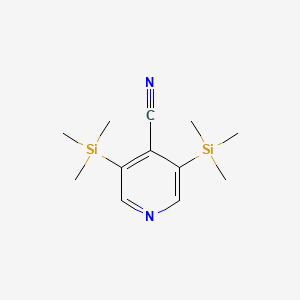

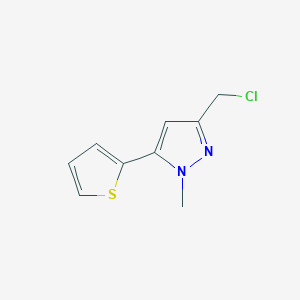

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is an organic compound with the following structural formula:

This compound combines a pyrazole ring with a thienyl group and a chloromethyl substituent. Let’s explore its properties and applications further.

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole involves several steps:

Oxidation of 3-Methylpyridine : Starting with 3-methylpyridine, it is oxidized into 3-picolinic acid using potassium permanganate. The reaction occurs in water as a solvent at 85-90°C. After cooling and filtration, 3-picolinic acid is obtained.

Methylation and Reduction : 3-Picolinic acid reacts with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. This intermediate is then reduced to 3-pyridinemethanol.

Chloromethylation : Finally, 3-pyridinemethanol reacts with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride.

Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is C<sub>7</sub>H<sub>9</sub>Cl<sub>2</sub>N, with an average mass of 178.059 Da. It exists as a colorless gas with a faint, sweet odor. The tetrahedral geometry of the chloromethyl group is essential for its reactivity.

Chemical Reactions Analysis

The chloromethyl group in this compound can participate in various reactions, including nucleophilic substitutions, condensations, and Friedel-Crafts reactions. It can serve as a versatile electrophile for further functionalization.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -97.4°C

- Boiling Point : Approximately -23.8°C

- Density : 1.003 g/mL (liquid), 2.3065 g/L (gas)

- Flash Point : -20°C

- Solubility in Water : 5.325 g/L

科学研究应用

Synthesis of Pyrazoles with Functionalized Side Chains

Grotjahn et al. (2002) discussed the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3. They reported on installing various groups at C5 and converting alcohol to a chloride to yield 5-substituted 3-(chloromethyl)-pyrazoles. These chlorides are precursors for polyfunctional pyrazoles, useful in creating ligands with potential hydrogen bonding due to a ligating side chain on a ring carbon (Grotjahn et al., 2002).

Regioselective Synthesis and Bromination

Martins et al. (2009) achieved the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines using a reaction involving 3-amino-5-methyl-1H-pyrazole. This process, which included bromination, resulted in the creation of a variety of pyrazolyl pyrimidines with potential for varied scientific applications (Martins et al., 2009).

Molecular Structure Analysis

The study by Frizzo et al. (2009) investigated the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives with thienyl groups, using X-ray diffractometry and theoretical analysis. This research contributes to understanding the inter- and intramolecular interactions of such compounds, vital for applications in material science and drug development (Frizzo et al., 2009).

Catalytic Applications

Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes, including those derived from 2-(chloromethyl) pyrazoles, as catalysts for ethylene oligomerization reactions. The study underscores the role of solvent and co-catalyst in product distribution, highlighting the potential of these compounds in catalysis (Nyamato et al., 2014).

Corrosion Inhibition

Ouali et al. (2013) investigated the effectiveness of pyrazole derivatives, such as 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], as corrosion inhibitors for steel in hydrochloric acid. Their research provides insights into the practical applications of these compounds in industrial corrosion protection (Ouali et al., 2013).

安全和危害

- Toxicity : Methyl chloride is toxic and poses health risks. It is harmful if inhaled, ingested, or absorbed through the skin.

- Carcinogenicity : The production of small amounts of bis(chloromethyl) ether during chloromethylation is a concern due to its carcinogenic properties.

未来方向

Research on 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole should focus on:

- Developing safer synthetic routes.

- Exploring its applications in drug discovery and materials science.

属性

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole | |

CAS RN |

876316-61-9 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。